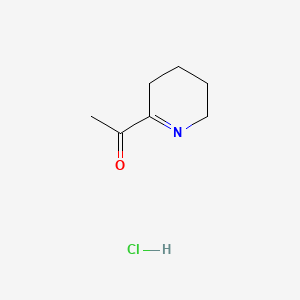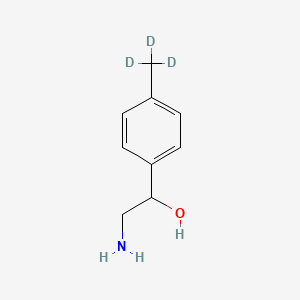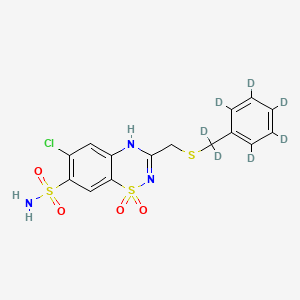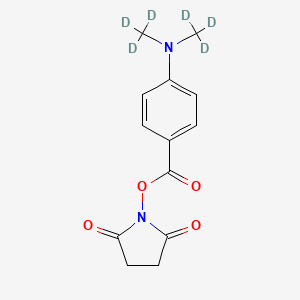
2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride is a chemical compound known for its distinctive aroma, often described as resembling the smell of freshly baked bread or popcorn. This compound is a derivative of tetrahydropyridine and is commonly used in flavor and fragrance industries. Its molecular formula is C7H11NO•HCl, and it has a molecular weight of 161.63 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride typically involves the reaction of 2-acetylpyridine with reducing agents to form the tetrahydropyridine ring. One common method is the reduction of 2-acetylpyridine using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
科学研究应用
2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the flavor and fragrance industry to impart a bread-like aroma to products
作用机制
The mechanism of action of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain signaling pathways involved in inflammation and cancer .
相似化合物的比较
Similar Compounds
2-Acetyl-1,4,5,6-tetrahydropyridine: Similar structure but without the hydrochloride salt.
6-Acetyl-2,3,4,5-tetrahydropyridine: Another isomer with a different acetyl group position.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in Parkinson’s disease research
Uniqueness
2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride is unique due to its specific aroma profile and its applications in the flavor and fragrance industry. Its hydrochloride salt form enhances its stability and solubility, making it more suitable for various industrial applications .
属性
IUPAC Name |
1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGCMUOZFASYRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NCCCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746961 |
Source


|
| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27300-28-3 |
Source


|
| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)

![(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol](/img/structure/B586875.png)

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)



